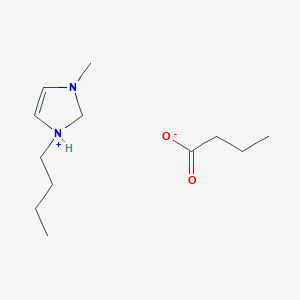
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the butyl and methyl groups on the imidazolium ring enhances its hydrophobicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
準備方法
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate typically involves the alkylation of 1-methylimidazole with butyl halides, followed by anion exchange with butanoic acid. The reaction conditions often include:
Alkylation: 1-Methylimidazole is reacted with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete alkylation.
Anion Exchange: The resulting 1-butyl-3-methylimidazolium halide is then subjected to anion exchange with butanoic acid or its sodium salt. This step is usually performed in an aqueous medium to facilitate the exchange process.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, resulting in the formation of substituted imidazolium salts. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.
科学的研究の応用
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including cycloadditions, condensations, and polymerizations. Its unique properties make it an excellent medium for conducting reactions under mild conditions.
Biology: The compound is explored for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization studies. Its low toxicity and high solubility in water make it suitable for biological applications.
Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle and its antimicrobial properties. The ionic nature of the compound allows for the encapsulation and controlled release of therapeutic agents.
Industry: It is used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors. Its high thermal stability and conductivity make it ideal for energy storage applications.
作用機序
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes, proteins, and cell membranes, through electrostatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, alter membrane permeability, and facilitate the transport of molecules across biological barriers. The butanoate anion also plays a role in stabilizing the ionic liquid and enhancing its solubility in aqueous and organic solvents.
類似化合物との比較
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, it is commonly used in organic synthesis and electrochemical applications.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity, it is used in catalysis and as an electrolyte in batteries.
1-Butyl-3-methylimidazolium acetate: This compound is used as a solvent and catalyst in various chemical reactions, with applications in CO2 capture and biomass processing.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications in different fields.
特性
CAS番号 |
669772-78-5 |
|---|---|
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC名 |
butanoate;1-butyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H16N2.C4H8O2/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4(5)6/h6-7H,3-5,8H2,1-2H3;2-3H2,1H3,(H,5,6) |
InChIキー |
QGYGRQGZDRVWRP-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+]1CN(C=C1)C.CCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


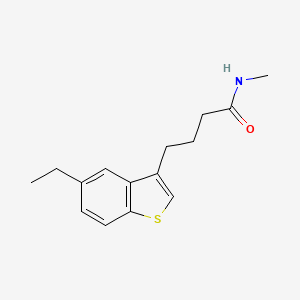
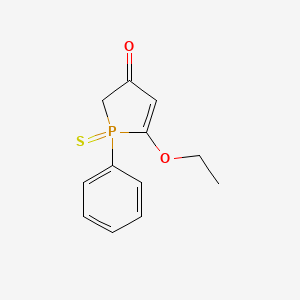
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
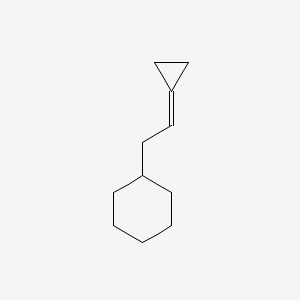
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)

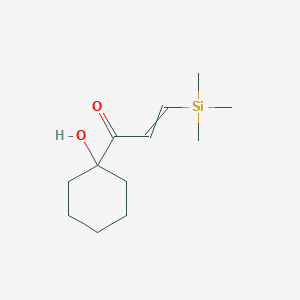



![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

